4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-Cyanobicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with the molecular formula C₉H₁₁NO₂ It features a unique structure with a nitrile group and a carboxylic acid group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of a chiral tertiary amine as a catalyst, which facilitates the cycloaddition process through hydrogen bond catalysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects is primarily through its functional groups. The nitrile group can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the nitrile group, making it less versatile in certain reactions.
Bicyclo[2.2.1]heptane-2-carbonitrile: Similar structure but with the nitrile group at a different position, affecting its reactivity and applications.
Camphor: A naturally occurring bicyclic compound with different functional groups, used in various applications including medicinal and industrial.
Uniqueness: 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of both a nitrile and a carboxylic acid group on the bicyclic framework. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKHEPKDPRLHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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